molecular formula C51H69FO14SSi B13847947 Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide

Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide

Cat. No.: B13847947
M. Wt: 985.2 g/mol
InChI Key: FCDHOOFMYTXHLL-QODJWBHSSA-N
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Description

Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide is a complex organic compound that has garnered attention in the fields of chemistry and biomedicine. This compound is a derivative of canagliflozin, a medication used to treat type 2 diabetes. The addition of glucuronide and silylene groups enhances its chemical properties, making it a subject of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide involves multiple steps The process typically starts with the protection of hydroxyl groups on canagliflozin using isobutyryl chloride under basic conditionsThe final step involves the conjugation of glucuronide using glucuronic acid derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale reactors equipped with temperature and pH control systems. Solvent extraction and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the silylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through multiple pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate
  • Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

Uniqueness

Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide stands out due to its enhanced stability and bioavailability, attributed to the presence of silylene and glucuronide groups. These modifications improve its pharmacokinetic properties, making it more effective in therapeutic applications .

Properties

Molecular Formula

C51H69FO14SSi

Molecular Weight

985.2 g/mol

IUPAC Name

methyl (2S,3S,4R,5R,6R)-6-[[(4aR,6S,7S,8R,8aR)-2,2-ditert-butyl-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-7-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasilin-8-yl]oxy]-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate

InChI

InChI=1S/C51H69FO14SSi/c1-26(2)45(54)61-41-42(62-46(55)27(3)4)44(63-47(56)28(5)6)49(65-43(41)48(57)58-14)64-40-37(53)38(60-35-25-59-68(50(8,9)10,51(11,12)13)66-39(35)40)31-16-15-29(7)32(23-31)24-34-21-22-36(67-34)30-17-19-33(52)20-18-30/h15-23,26-28,35,37-44,49,53H,24-25H2,1-14H3/t35-,37+,38+,39-,40-,41+,42-,43+,44-,49-/m1/s1

InChI Key

FCDHOOFMYTXHLL-QODJWBHSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[Si](O3)(C(C)(C)C)C(C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C3C(O2)CO[Si](O3)(C(C)(C)C)C(C)(C)C)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F

Origin of Product

United States

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